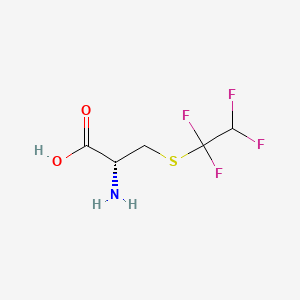
S-(1,1,2,2-Tetrafluoroethyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1,1,2,2-Tetrafluoroethyl)cysteine, also known as this compound, is a useful research compound. Its molecular formula is C5H7F4NO2S and its molecular weight is 221.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicity Studies
TFE-Cys has been investigated for its toxicity profile, particularly in relation to tetrafluoroethylene (TFE), a compound known for its hazardous effects. A study involving F344 rats and B6C3F1 mice examined the effects of TFE and TFE-Cys through inhalation and oral administration respectively. The results indicated that TFE exposure led to slight kidney damage in both species, while TFE-Cys caused severe microscopic changes in the kidneys of rats and moderate changes in mice. Notably, increased cell proliferation was observed in the kidneys and livers of both species after exposure to high doses of TFE-Cys .
Table 1: Summary of Toxicity Findings
| Exposure Type | Species | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Inhalation | Rats | 1200 ppm | Slight kidney changes |
| Inhalation | Mice | 1200 ppm | No significant liver damage |
| Oral | Rats | 50 | Severe kidney changes |
| Oral | Mice | 50 | Moderate kidney changes |
Metabolic Pathways
The metabolic activation of TFE-Cys has been studied extensively to understand its bioactivation processes. Research indicates that TFE-Cys undergoes conversion to reactive intermediates via β-elimination reactions catalyzed by cysteine S-conjugate β-lyases. These intermediates can covalently bind to nucleophiles, which may have implications for cellular toxicity and metabolic pathways . The use of rat renal cytosol in these studies has provided insights into the enzymatic activities involved in the metabolism of halogenated compounds.
Enzyme Interactions
TFE-Cys serves as an important substrate for various enzymes involved in amino acid metabolism. Specifically, it has been identified as an excellent substrate for human glutamine transaminase K and cysteine S-conjugate β-lyases . The interaction with these enzymes is crucial for understanding the compound's role in detoxification processes and its potential implications in pharmacology.
Table 2: Enzyme Substrate Specificity
| Enzyme Type | Substrate | Activity Level |
|---|---|---|
| Human Glutamine Transaminase K | S-(1,1,2,2-Tetrafluoroethyl)cysteine | Excellent |
| Cysteine S-conjugate β-lyase | This compound | Moderate |
Case Study 1: Toxicological Assessment
A comprehensive study assessed the toxicological effects of TFE-Cys through repeated exposure in animal models. The findings revealed significant renal toxicity associated with high doses of TFE-Cys, highlighting the need for careful consideration in occupational settings where exposure to tetrafluoroethylene occurs.
Case Study 2: Metabolic Activation
Another investigation focused on the metabolic activation pathways of TFE-Cys using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and fluorine nuclear magnetic resonance (19F-NMR). This study elucidated the formation of various reactive metabolites that could contribute to cellular toxicity .
Propiedades
Número CAS |
94840-66-1 |
|---|---|
Fórmula molecular |
C5H7F4NO2S |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(1,1,2,2-tetrafluoroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H7F4NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-/m0/s1 |
Clave InChI |
YDRYQBCOLJPFFX-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)SC(C(F)F)(F)F |
SMILES isomérico |
C([C@@H](C(=O)O)N)SC(C(F)F)(F)F |
SMILES canónico |
C(C(C(=O)O)N)SC(C(F)F)(F)F |
Sinónimos |
S-(1,1,2,2-tetrafluoroethyl)cysteine S-TFEC TFE-Cys |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















